molecular formula C21H20N6O3S B2971301 N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-43-0

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B2971301
CAS-Nummer: 863500-43-0
Molekulargewicht: 436.49
InChI-Schlüssel: XJRVBUMLVWZLDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a thioacetamide moiety linked to a 4-ethoxyphenyl group. Its molecular formula is C₂₂H₂₂N₆O₃S, with a molecular weight of approximately 450.57 g/mol. The ethoxy and methoxy substituents are electron-donating groups that may enhance solubility and influence binding interactions in biological systems.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-3-30-17-8-4-14(5-9-17)24-18(28)12-31-21-19-20(22-13-23-21)27(26-25-19)15-6-10-16(29-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRVBUMLVWZLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step reactions starting from simpler precursors. The key steps often include:

  • Formation of the triazole ring : Utilizing 4-methoxyphenyl and appropriate thioketones.
  • Thioacetic acid reaction : The introduction of the thio group to enhance biological activity.
  • Final acetamide formation : This step is crucial for the pharmacological properties of the compound.

Biological Activity

The biological activity of N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties often exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives similar to N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Activity
N-(4-ethoxyphenyl)-2...32 (S. aureus)Moderate
N-(4-ethoxyphenyl)-2...16 (E. coli)Good

Anticancer Activity

Compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines.

  • Cytotoxicity assays reveal that some derivatives exhibit significant inhibition against a panel of human cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The presence of the triazole ring is associated with anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Case Studies

  • Antimicrobial Evaluation : A study conducted on triazole derivatives indicated that compounds with ethoxy and methoxy substitutions had enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another research effort highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (Target) C₂₂H₂₂N₆O₃S 450.57 3-(4-methoxyphenyl), 7-(thioacetamide-4-ethoxyphenyl)
N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () C₁₆H₁₆N₆O₂S 356.40 3-ethyl, 7-(thioacetamide-4-acetylphenyl)
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-... () Not fully resolved Not reported 7-phenyl, 5-thioxo, hydroxycoumarin substituent
Key Observations:

Substituent Effects: The target compound’s 4-methoxyphenyl and 4-ethoxyphenyl groups increase oxygen content and polarity compared to the ethyl and 4-acetylphenyl groups in ’s analog. This may enhance aqueous solubility but reduce membrane permeability.

Molecular Weight and Size :

  • The target compound’s higher molecular weight (450.57 vs. 356.40 g/mol) reflects its bulkier substituents, which could influence pharmacokinetic properties such as absorption and distribution.

Biological Implications :

  • The thiazolo[4,5-d]pyrimidine derivatives in (e.g., compound 19 ) incorporate a hydroxycoumarin group, which is associated with fluorescence and antioxidant activity. In contrast, the target compound’s triazolo-pyrimidine core and thioether linkage may favor interactions with cysteine-dependent enzymes (e.g., kinases or proteases) .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., triazolopyrimidine derivatives) with thioacetamide precursors in ethanol or DMF, using sodium acetate as a base to facilitate deprotonation and coupling . For example, analogous compounds like N-(4-ethoxyphenyl) derivatives achieved 85% yield by recrystallization from ethanol-dioxane mixtures (1:2) after reflux . Microwave-assisted synthesis, as seen in related pyrimidine systems, can reduce reaction times and improve regioselectivity compared to conventional heating .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups) and thioacetamide methylene signals (δ ~4.0 ppm). For example, in similar triazolopyrimidine-acetamide hybrids, the NH proton of the acetamide moiety appears as a singlet near δ 10.5 ppm .
  • IR : Confirm the presence of C=O (1650–1700 cm⁻¹), C=S (650–750 cm⁻¹), and triazole/pyrimidine ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS should match the molecular ion ([M+H]⁺) with the theoretical molecular weight (e.g., C₂₄H₂₂N₆O₃S: calculated 486.15 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Validate results using orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .
  • Control for solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false negatives/positives .

Q. What computational strategies predict the compound’s binding affinity with target enzymes (e.g., kinases or microbial enzymes)?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the triazolopyrimidine core and enzyme active sites. For example:

  • The 4-methoxyphenyl group may occupy hydrophobic pockets via π-π stacking.
  • The thioacetamide linker could form hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli dihydrofolate reductase) . MD simulations (GROMACS) further assess binding stability under physiological conditions .

Q. What experimental design principles optimize reaction parameters for scalable synthesis?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) in flow chemistry reduced side products by 30% in analogous diazomethane syntheses .
  • Process Analytical Technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real time, enabling rapid parameter adjustments .

Methodological Challenges & Solutions

Q. How can low yields in the final coupling step be addressed?

  • Catalyst Screening : Replace sodium acetate with DBU or K₂CO₃ to enhance nucleophilicity of the thiol group .
  • Solvent Optimization : Switch from ethanol to DMF or acetonitrile to improve solubility of aromatic intermediates .

Q. What strategies mitigate spectral interference during characterization?

  • DEPT-135 NMR : Differentiates CH₂ (negative phase) and CH₃ (positive phase) signals in crowded regions .
  • 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic protons by correlating ¹H-¹³C couplings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.